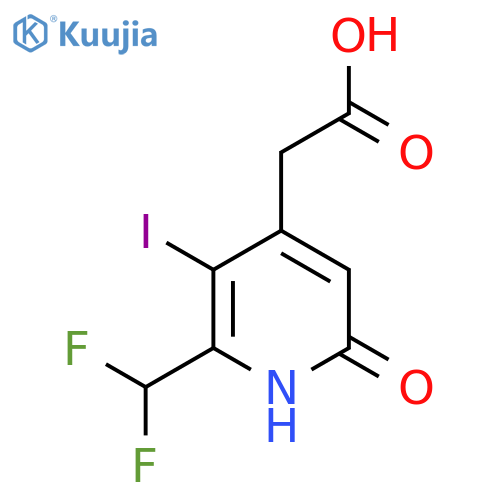Cas no 1805454-35-6 (2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid)

1805454-35-6 structure
商品名:2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid
CAS番号:1805454-35-6
MF:C8H6F2INO3
メガワット:329.03942155838
CID:4888468
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid
-
- インチ: 1S/C8H6F2INO3/c9-8(10)7-6(11)3(2-5(14)15)1-4(13)12-7/h1,8H,2H2,(H,12,13)(H,14,15)
- InChIKey: MQWZRBZMUVBOED-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)F)NC(C=C1CC(=O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 376
- トポロジー分子極性表面積: 66.4
- 疎水性パラメータ計算基準値(XlogP): 0.1
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028513-250mg |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid |
1805454-35-6 | 95% | 250mg |
$999.60 | 2022-04-01 | |
| Alichem | A029028513-500mg |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid |
1805454-35-6 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
| Alichem | A029028513-1g |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid |
1805454-35-6 | 95% | 1g |
$3,039.75 | 2022-04-01 |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid 関連文献
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
1805454-35-6 (2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid) 関連製品
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
